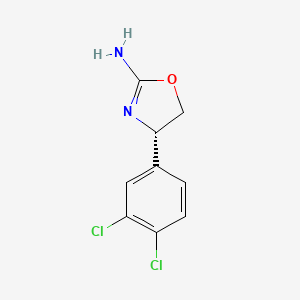
(S)-4-(3,4-Dichlorophenyl)-4,5-dihydrooxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RO5203648 is a selective partial agonist of the trace amine-associated receptor 1 (TAAR1).
Mechanism of Action
Target of Action
The primary target of RO5203648 HCl is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in the regulation of neurotransmission in the brain . It has been identified as a promising target for medication development in addiction due to its ability to regulate dopamine transmission .
Mode of Action
RO5203648 HCl acts as a partial agonist of TAAR1 This partial activation can modulate the receptor’s activity, influencing the transmission of dopamine and other neurotransmitters .
Biochemical Pathways
The activation of TAAR1 by RO5203648 HCl affects the dopaminergic and serotonergic pathways in the brain . Specifically, it has been shown to increase the firing frequency of dopaminergic and serotonergic neurons in the ventral tegmental area and the dorsal raphe nucleus, respectively . This modulation of neurotransmitter activity can have downstream effects on various physiological, behavioral, and cognitive neuropsychiatric dimensions .
Pharmacokinetics
It has been noted that the compound hasfavorable pharmacokinetic properties . This suggests that it is well-absorbed and distributed within the body, metabolized effectively, and excreted in a manner that allows for a desirable duration of action.
Result of Action
The activation of TAAR1 by RO5203648 HCl can lead to a variety of molecular and cellular effects. For instance, it has been shown to prevent cocaine-induced dopamine overflow in the nucleus accumbens, suggesting that it can attenuate the stimulating effects of cocaine . Moreover, it has demonstrated clear antipsychotic- and antidepressant-like activities, as well as potential anxiolytic-like properties .
Biochemical Analysis
Biochemical Properties
RO5203648 HCl interacts with TAAR1, a G protein-coupled receptor in the brain . It acts as a partial agonist, meaning it binds to this receptor and triggers a response, but not to the same extent as a full agonist would . This interaction with TAAR1 is believed to modulate the function of monoaminergic neurons, which are involved in the regulation of various physiological functions and behaviors .
Cellular Effects
In the central nervous system, RO5203648 HCl influences cell function by modulating the activity of dopaminergic and serotonergic neurons . It has been shown to increase the firing frequency of these neurons in the ventral tegmental area and the dorsal raphe nucleus, respectively . This modulation of neuronal activity can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of RO5203648 HCl involves its binding to TAAR1 and the subsequent modulation of monoaminergic neurotransmission . As a partial agonist of TAAR1, RO5203648 HCl can activate this receptor, leading to changes in intracellular signaling pathways . This can result in alterations in gene expression and changes in the function of neurons .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of RO5203648 HCl have been observed to change over time . Initially, it has been reported to attenuate the hyperactivity induced by methamphetamine (METH), a psychostimulant drug . With chronic exposure and withdrawal, RO5203648 HCl was found to prevent the development of METH sensitization .
Dosage Effects in Animal Models
In animal models, the effects of RO5203648 HCl have been shown to vary with different dosages . At doses that effectively suppressed cocaine seeking behavior, RO5203648 HCl did not alter responding maintained by a natural reward . At higher doses, it was found to inhibit cocaine-primed reinstatement of cocaine seeking, suggesting a potential for use in the treatment of cocaine addiction .
Metabolic Pathways
Given its role as a modulator of monoaminergic neurotransmission, it is likely that it interacts with enzymes and cofactors involved in the synthesis, release, and degradation of monoamines .
Transport and Distribution
Given its lipophilic nature and its ability to cross the blood-brain barrier, it is likely that it can be distributed throughout the brain and can interact with its target receptor, TAAR1, in various brain regions .
Subcellular Localization
Given its target receptor, TAAR1, is a G protein-coupled receptor located in the cell membrane, it is likely that RO5203648 HCl interacts with TAAR1 at the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RO5203648 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various chemical reactions to yield the final product. The reaction conditions, such as temperature, pressure, and the use of specific catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of RO5203648 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to produce the compound in bulk quantities. Quality control measures are implemented at various stages of production to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
RO5203648 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of RO5203648, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
RO5203648 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the function of trace amine-associated receptor 1 and its role in modulating neurotransmitter systems.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a modulator of various biological processes.
Medicine: Explored for its potential therapeutic applications in treating neuropsychiatric disorders, such as addiction and depression.
Industry: Utilized in the development of new pharmacological agents targeting trace amine-associated receptor 1 .
Comparison with Similar Compounds
RO5203648 is compared with other similar compounds, such as:
RO5166017: A full agonist of trace amine-associated receptor 1 with high affinity and potency.
RO5256390: Another full agonist of trace amine-associated receptor 1 with similar properties to RO5166017.
RO5263397: A partial agonist of trace amine-associated receptor 1 with comparable affinity and selectivity to RO5203648.
The uniqueness of RO5203648 lies in its selective partial agonism, which allows for a more controlled modulation of trace amine-associated receptor 1 activity compared to full agonists. This property makes it a valuable tool for studying the nuanced roles of trace amine-associated receptor 1 in various physiological and behavioral processes .
Properties
IUPAC Name |
(4S)-4-(3,4-dichlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-3,8H,4H2,(H2,12,13)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGPGNSCBBAGJN-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)N)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)N)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
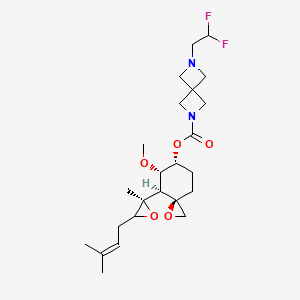
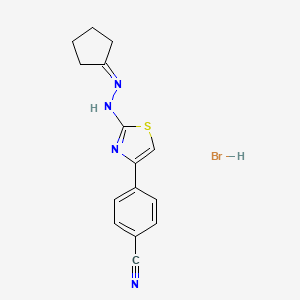
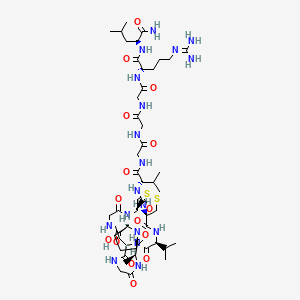

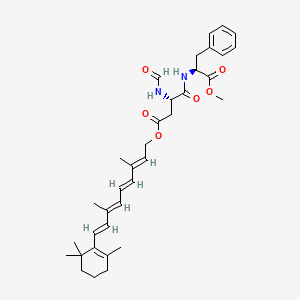
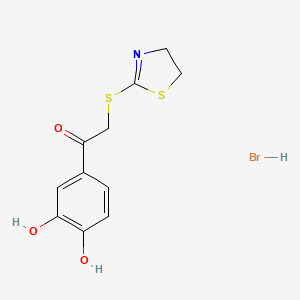



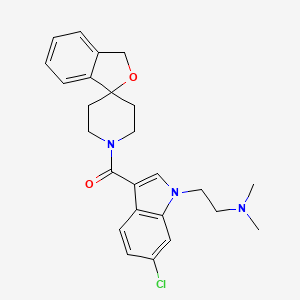

![6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B610460.png)
![(6R)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid](/img/structure/B610461.png)

